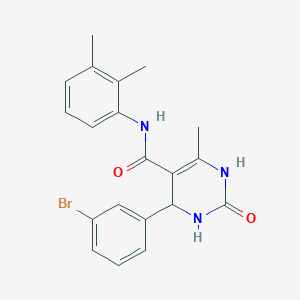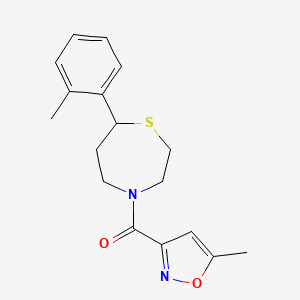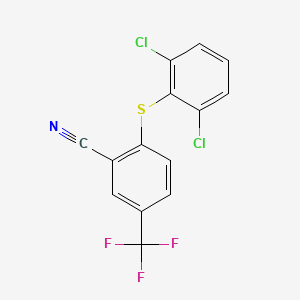![molecular formula C29H32N4O4 B2711903 N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide CAS No. 2034585-04-9](/img/structure/B2711903.png)
N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide is a complex chemical structure that holds significant potential in scientific research. Its multifunctional moieties allow it to interact with various biological targets, making it valuable in multiple fields including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide typically involves multi-step synthetic routes. The initial step often starts with the formation of the benzo[de]isoquinoline scaffold, followed by various protection-deprotection steps and functional group modifications to achieve the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would require optimization for yield, purity, and cost-effectiveness. Catalysts and high-throughput reaction conditions are employed to streamline the process, often involving automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: : Often leading to modifications on the hydroxyethyl moiety.
Reduction: : Targeting the isoquinoline core or the piperazine ring.
Substitution: : On the benzyl or the acetyl groups, allowing for various derivatives to be synthesized.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: : As a building block in creating new materials with specific chemical properties.
Catalysis: : Acts as a ligand in catalytic cycles.
Biology
Biological Probes: : Used to tag and trace biological pathways.
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its complex structure.
Medicine
Pharmacology: : Investigated for potential therapeutic effects in various diseases.
Drug Development: : As a lead compound for developing new drugs.
Industry
Material Science: : Incorporation into polymers for advanced materials.
Chemical Sensors: : Utilized in the development of sensors due to its reactive groups.
作用機序
The compound’s mechanism of action is primarily through its interaction with molecular targets such as enzymes and receptors. Its multiple functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding, leading to significant biological effects.
類似化合物との比較
Unique Features
N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide is unique due to its multi-functional scaffold that combines several bioactive moieties into a single structure. This provides it with a diverse range of interactions and applications.
Similar Compounds
N-benzyl derivatives: : Generally share the benzyl functional group but differ in their core structures.
Piperazine compounds: : Share the piperazine ring but vary in their substitution patterns.
Benzo[de]isoquinoline analogs: : Have a similar core structure but different attached groups.
This compound’s versatility and complexity make it a valuable subject of study in various scientific disciplines.
特性
IUPAC Name |
N-benzyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4/c34-19-18-32(20-22-6-2-1-3-7-22)26(35)21-31-14-12-30(13-15-31)16-17-33-28(36)24-10-4-8-23-9-5-11-25(27(23)24)29(33)37/h1-11,34H,12-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZSEZZKJUYYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N(CCO)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide](/img/structure/B2711821.png)
![N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide](/img/structure/B2711824.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2711825.png)

![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)
![2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2711828.png)
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2711830.png)

![N-(4-fluorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711834.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2711838.png)


